Cefprozil Impurity C is a significant byproduct formed during the synthesis of cefprozil, a second-generation cephalosporin antibiotic. Cefprozil is utilized in treating various bacterial infections, particularly those affecting the respiratory tract, skin, and ears. The presence of impurities such as Cefprozil Impurity C is closely monitored in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. This compound is classified as an impurity in the context of pharmaceutical chemistry, specifically related to the synthesis of cefprozil.
Cefprozil Impurity C is derived from the chemical processes involved in producing cefprozil. Its formation is indicative of specific reaction pathways during synthesis. The compound has been cataloged under the Chemical Abstracts Service number 147103-93-3, which aids in its identification and classification within chemical databases. The impurity is characterized by its molecular formula and molecular weight of approximately 233.23 g/mol.
The synthesis of cefprozil and its impurities can occur via various methods, including enzymatic and chemical synthesis.
The synthesis process is carefully controlled to minimize impurity formation. High-performance liquid chromatography (HPLC) is commonly used to monitor impurity levels throughout production, ensuring compliance with regulatory standards .
Cefprozil Impurity C has a distinct molecular structure characterized by specific functional groups that differentiate it from cefprozil itself. The structural formula includes a piperazinedione moiety, which contributes to its chemical properties.
Cefprozil Impurity C can participate in various chemical reactions:
The ability of Cefprozil Impurity C to undergo these reactions makes it relevant for further studies in organic chemistry, particularly in understanding how impurities can influence drug formulations.
Relevant analytical techniques such as HPLC are used to assess these properties quantitatively during quality control processes in pharmaceutical manufacturing .
Cefprozil Impurity C is primarily studied within pharmaceutical contexts for several reasons:
Cefprozil Impurity C is systematically named as (6RS)-3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione, reflecting its core diketopiperazine scaffold derived from β-lactam ring transformation. This nomenclature precisely defines the positions of the aminomethylene group (–CH=NH₂), hydroxyphenyl substituent, and the stereochemical configuration at C-6 [7] [8].
The compound has a molecular formula of C₁₁H₁₁N₃O₃ and a molecular weight of 233.22 g/mol. This formula distinguishes it from the parent drug cefprozil (C₁₈H₁₉N₃O₅S) by the absence of the β-lactam ring, propenyl side chain, and sulfur atom, confirming its identity as a degradation product rather than a synthetic intermediate [7] [8] [10].
Table 1: Molecular Identity of Cefprozil Impurity C
Property | Value |
---|---|
IUPAC Name | (6RS)-3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione |
Synonyms | Hydroxyphenyldiketopiperazine (USP) |
CAS Number | 147103-93-3 |
Molecular Formula | C₁₁H₁₁N₃O₃ |
Molecular Weight | 233.22 g/mol |
Key Structural Features | Diketopiperazine ring, 4-hydroxyphenyl, aminomethylene |
As a (6RS) stereoisomer, Impurity C exhibits racemic character at C-6, unlike chiral β-lactam antibiotics like cefprozil. This results from the loss of stereochemical integrity during diketopiperazine formation. Positional isomerism in β-lactam derivatives typically arises from:
NMR spectroscopy provides definitive evidence for Impurity C's structure. Key assignments include:
Table 2: Characteristic NMR Chemical Shifts
Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |
---|---|---|---|
¹H | 6.8–7.2 | H-2', H-3', H-5', H-6' (aromatic) | Doublet (2H, J=8.5 Hz), Doublet (2H, J=8.5 Hz) |
¹H | 7.9 | =CH–NH₂ (aminomethylene) | Singlet |
¹H | 9.2 | N–H (piperazine) | Broad singlet |
¹³C | 165.5 | C-2/C-5 (carbonyls) | - |
¹³C | 156.0 | C-4' (phenolic carbon) | - |
¹³C | 132.0 | =CH–NH₂ (iminocarbon) | - |
The downfield iminocarbon signal at δ 132.0 ppm and aminomethylene singlet at δ 7.9 ppm are diagnostic for the 3-aminomethylene substitution. The equivalent carbonyls at δ 165.5 ppm confirm the symmetric diketopiperazine environment [6] [8] [10].
Electrospray ionization (ESI-MS) reveals characteristic fragmentation:
The dehydration fragment (m/z 216.1) dominates due to the labile enol structure, while the m/z 132.0 fragment confirms cleavage between the hydroxyphenyl group and diketopiperazine ring [6] [9].
Table 3: Key MS Fragments and Proposed Mechanisms
m/z | Fragment Ion | Proposed Fragmentation Pathway |
---|---|---|
234.1 | [M+H]⁺ | Molecular ion |
216.1 | [M+H–H₂O]⁺ | Elimination of water from enol tautomer |
188.0 | [M+H–H₂O–CO]⁺ | Retro Diels-Alder with CO loss |
132.0 | [HOC₆H₄–C≡N]⁺ | C–N cleavage with benzonitrile formation |
105.0 | [HOC₆H₄CH₂]⁺ | Tropylium ion rearrangement |
IR spectroscopy identifies key functional groups through characteristic absorptions:
The dual carbonyl stretches at 1690/1660 cm⁻¹ indicate non-equivalent amide bonds due to the 3-aminomethylene substitution, while the C=N stretch at 1620 cm⁻¹ confirms the enamine character [7] [10].
Table 4: Diagnostic IR Absorption Bands
Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|
3180 | Strong | ν(N–H) aminomethylene/piperazine |
3000–3500 | Broad | ν(O–H) phenolic |
1690 | Sharp | ν(C=O) diketopiperazine (C-2) |
1660 | Sharp | ν(C=O) diketopiperazine (C-5) |
1620 | Medium | ν(C=N) iminocarbon |
1510 | Strong | ν(C=C) aromatic |
1250 | Medium | δ(O–H) phenolic bend |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: